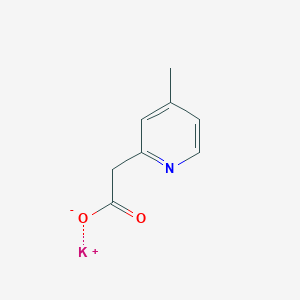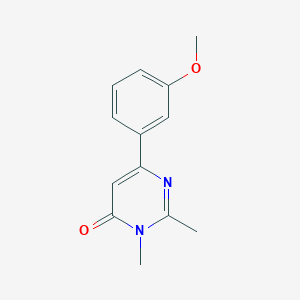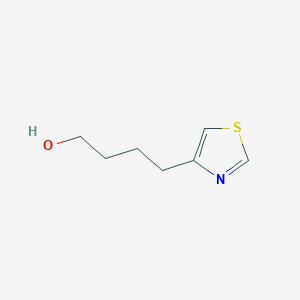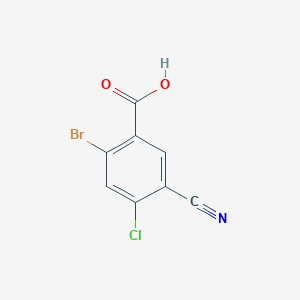![molecular formula C26H28F3N9O2 B13098015 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a combination of piperidine, pyrazole, pyrrolo[2,3-d]pyrimidine, and pyridine rings, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the piperidine and pyrazole rings, followed by their sequential coupling to form the final compound. Key steps include:
Formation of Piperidine Ring: This step involves the alkylation of lithiated intermediates with methyl iodide, followed by reduction and rearrangement reactions.
Coupling Reactions: The piperidine and pyrazole rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(2-methylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-…
Uniqueness
Compared to similar compounds, 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific applications .
Properties
Molecular Formula |
C26H28F3N9O2 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-[methyl-[6-[2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridin-2-yl]amino]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H27N9.C2HF3O2/c1-31-11-7-18(8-12-31)33-16-17(13-28-33)23-26-15-20-19(14-27-24(20)30-23)21-5-3-6-22(29-21)32(2)10-4-9-25;3-2(4,5)1(6)7/h3,5-6,13-16,18H,4,7-8,10-12H2,1-2H3,(H,26,27,30);(H,6,7) |
InChI Key |
RDOJBQDGMBAIGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)C3=NC=C4C(=CNC4=N3)C5=NC(=CC=C5)N(C)CCC#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
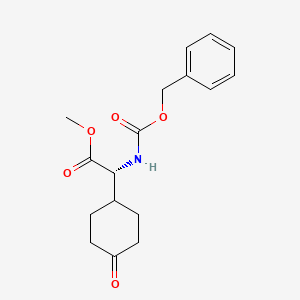
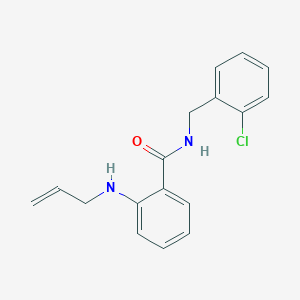
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
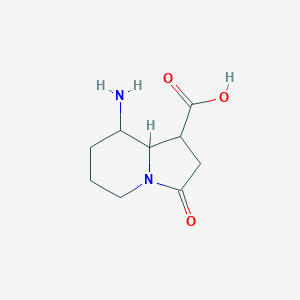
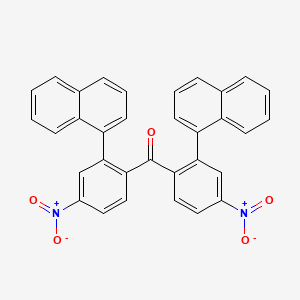
![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
